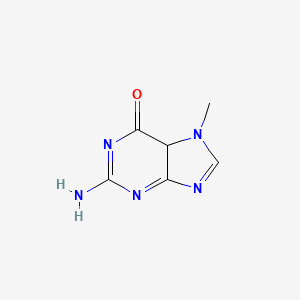
2-amino-7-methyl-5H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methyl-5H-purin-6-one can be achieved through various synthetic routes. One common method involves the methylation of guanine. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-7-methyl-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 8-oxoguanine, a common oxidative lesion in DNA.
Reduction: Reduction reactions can convert it back to its original form or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxynitrite.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: 8-oxoguanine.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-amino-7-methyl-5H-purin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of peptide nucleic acids and other nucleic acid analogs.
Biology: Studied for its role in DNA and RNA stability and function.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Used in the production of pharmaceuticals and as a marker in various biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-amino-7-methyl-5H-purin-6-one involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. It can form stable four-stranded helices in the presence of sodium or potassium ions, which can influence genetic processes . Additionally, its oxidative derivatives, such as 8-oxoguanine, can cause mutations and affect cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
This compound is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at position 7 enhances its ability to form stable helices and affects its interactions with other molecules .
Propiedades
Fórmula molecular |
C6H7N5O |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
2-amino-7-methyl-5H-purin-6-one |
InChI |
InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2-3H,1H3,(H2,7,10,12) |
Clave InChI |
XRJBDPIBWDPSMR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=NC(=NC(=O)C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















